molecular formula C11H18N2O5S2 B7031971 N-methyl-1-[1-(5-methylfuran-2-yl)sulfonylpyrrolidin-2-yl]methanesulfonamide

N-methyl-1-[1-(5-methylfuran-2-yl)sulfonylpyrrolidin-2-yl]methanesulfonamide

Cat. No.: B7031971
M. Wt: 322.4 g/mol
InChI Key: YMBQTZRFKKGZCR-UHFFFAOYSA-N
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Description

N-methyl-1-[1-(5-methylfuran-2-yl)sulfonylpyrrolidin-2-yl]methanesulfonamide is a complex organic compound that features a pyrrolidine ring substituted with a sulfonyl group and a furan ring

Properties

IUPAC Name

N-methyl-1-[1-(5-methylfuran-2-yl)sulfonylpyrrolidin-2-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5S2/c1-9-5-6-11(18-9)20(16,17)13-7-3-4-10(13)8-19(14,15)12-2/h5-6,10,12H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBQTZRFKKGZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)S(=O)(=O)N2CCCC2CS(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[1-(5-methylfuran-2-yl)sulfonylpyrrolidin-2-yl]methanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[1-(5-methylfuran-2-yl)sulfonylpyrrolidin-2-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-methyl-1-[1-(5-methylfuran-2-yl)sulfonylpyrrolidin-2-yl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-1-[1-(5-methylfuran-2-yl)sulfonylpyrrolidin-2-yl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The furan ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

List of Similar Compounds

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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